Cas no 1334495-35-0 ((4-Hydroxymethyl-cyclohexyl)-carbamic acid tert-butyl ester)

(4-Hydroxymethyl-cyclohexyl)-carbamic acid tert-butyl ester 化学的及び物理的性質
名前と識別子
-
- (4-Hydroxymethyl-cyclohexyl)-carbamic acid tert-butyl ester
- Carbamic acid, N-[4-(hydroxymethyl)cyclohexyl]-, 1,1-dimethylethyl ester
- trans-1-(Boc-amino)cyclohexane-4-methanol
- SY029336
- A1-00451
- trans (4-hydroxymethyl-cyclohexyl)-carbamic acid tert-butyl ester
- tert-butyl (cis)-4-(hydroxymethyl)cyclohexylcarbamate
- A1-24372
- Carbamic acid,N-[trans-4-(hydroxymethyl)cyclohexyl]-,1,1-dimethylethyl ester
- tert-butyl (1s,4s)-4-(hydroxymethyl)cyclohexylcarbamate
- TERT-BUTYL N-[(1S,4S)-4-(HYDROXYMETHYL)CYCLOHEXYL]CARBAMATE
- carbamic acid, n-[trans-4-(hydroxymethyl)cyclohexyl]-, 1,1-dimethylethyl ester
- tert-Butyl trans-(4-hydroxy
- TERT-BUTYL (CIS-4-(HYDROXYMETHYL)CYCLOHEXYL)CARBAMATE
- trans-tert-butyl 4-(hydroxymethyl)cyclohexylcarbamate
- cis-(4-hydroxymethyl-cyclohexyl)-carbamic acid tert-butyl ester
- TERT-BUTYL TRANS-4-(HYDROXYMETHYL)CYCLOHEXYLCARBAMATE
- tert-butyl [trans-4-(hydroxymethyl)cyclohexyl]carbamate
- AKOS005264992
- tert-butyl (trans)-4-(hydroxymethyl)cyclohexylcarbamate
- methyl)cyclohexylcarbamate
- tert-butyl ((1r,4r)-4-(hydroxymethyl)cyclohexyl)carbamate
- CS-0047936
- SB35561
- tert-Butyl trans-(4-hydroxymethyl)-cyclohexylcarbamate
- tert-butyl (1r,4r)-4-(hydroxymethyl)cyclohexylcarbamate
- MFCD03844605
- EN300-155989
- V10134
- CS-0055770
- (cis-4-hydroxymethyl-cyclohexyl)-carbamic acid tert-butyl ester
- N-tert-butoxycarbonyl-trans-4-(hydroxymethyl)cyclohexylamine
- DTXSID30441088
- Tert-butyl N-[4-(hydroxymethyl)cyclohexyl]carbamate
- AKOS015954760
- t-Butyl (cis-4-(hydroxymethyl)cyclohexyl)carbamate
- TERT-BUTYL (4-(HYDROXYMETHYL)CYCLOHEXYL)CARBAMATE
- 1334495-35-0
- SGNKPJPMWHKOJO-AOOOYVTPSA-N
- 223131-01-9
- EN300-154301
- SCHEMBL19054975
- AT15250
- SCHEMBL343563
- tert-Butyl trans-(4-hydroxymethyl-cyclohexyl)-carbamate
- trans-tert-butyl-4-(hydroxymethyl)cyclohexylcarbamate
- Tert-butyl(4-(hydroxymethyl)cyclohexyl)carbamate
- DS-13363
- TERT-BUTYL CIS-(4-HYDROXYMETHYL)CYCLOHEXYLCARBAMATE
- tert-Butyl trans-(4-hydroxymethyl)cyclohexylcarbamate
- tert-Butyl cis-4-(hydroxymethyl)cyclohexylcabamate
- SB22041
- cis-1-(Boc-amino)-4-(hydroxymethyl)cyclohexane
- SCHEMBL944231
- SCHEMBL17733738
- tert-butyl cis-4-(hydroxymethyl)cyclohexylcarbamate
- SY294212
- tert-Butyl cis-(4-hydroxymethyl)-cyclohexylcarbamate
- tert-butyl N-[trans-4-(hydroxymethyl)cyclohexyl]carbamate
- SGNKPJPMWHKOJO-UHFFFAOYSA-N
- SGNKPJPMWHKOJO-MGCOHNPYSA-N
- DB-125884
- cis-N-(tert-Butoxycarbonyl)-4-hydroxymethylcyclohexylamine
- Tert-butylN-[4-(hydroxymethyl)cyclohexyl]carbamate
- tert-butyl trans-4-hydroxymethyl-cyclohexyl-carbamate
- tert-Butyl 4-(hydroxymethyl)cyclohexylcarbamate
- trans-1-(Boc-amino)-4-(hydroxymethyl)cyclohexane
- AKOS024462378
- 239074-29-4
- tert-butyl N-[(1r,4r)-4-(hydroxymethyl)cyclohexyl]carbamate
- tert-butyl[trans-4-(hydroxymethyl)cyclohexyl]carbamate
- cis-(tert-butoxy)-n-[4-(hydroxymethyl)cyclohexyl]carboxamide
- CS-0444662
- tert-Butyl [4-(hydroxymethyl)cyclohexyl]carbamate
- tert-Butyl cis-4-hydroxymethylcyclohexylcarbamate
- tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate
- SCHEMBL344546
- MFCD03844606
- trans-(4-Hydroxymethyl-cyclohexyl)-carbamic acid tert-butyl ester
- AS-10577
- (trans-4-Hydroxymethylcyclohexyl)carbamic Acid tert-Butyl Ester
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- MDL: MFCD20232853
- インチ: 1S/C12H23NO3/c1-12(2,3)16-11(15)13-10-6-4-9(8-14)5-7-10/h9-10,14H,4-8H2,1-3H3,(H,13,15)
- InChIKey: SGNKPJPMWHKOJO-UHFFFAOYSA-N
- ほほえんだ: C(OC(C)(C)C)(=O)NC1CCC(CO)CC1
計算された属性
- せいみつぶんしりょう: 229.16779360g/mol
- どういたいしつりょう: 229.16779360g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 227
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
(4-Hydroxymethyl-cyclohexyl)-carbamic acid tert-butyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1515329-100mg |
Tert-butyl (4-(hydroxymethyl)cyclohexyl)carbamate |
1334495-35-0 | 95% | 100mg |
¥711.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1515329-1g |
Tert-butyl (4-(hydroxymethyl)cyclohexyl)carbamate |
1334495-35-0 | 95% | 1g |
¥2854.00 | 2024-08-09 | |
1PlusChem | 1P01B4TM-100mg |
tert-butyl N-[4-(hydroxymethyl)cyclohexyl]carbamate |
1334495-35-0 | 97% | 100mg |
$147.00 | 2023-12-22 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1515329-5g |
Tert-butyl (4-(hydroxymethyl)cyclohexyl)carbamate |
1334495-35-0 | 95% | 5g |
¥9279.00 | 2024-08-09 | |
Aaron | AR01B51Y-100mg |
tert-butyl N-[4-(hydroxymethyl)cyclohexyl]carbamate |
1334495-35-0 | 100mg |
$331.00 | 2025-02-13 | ||
AstaTech | AT15250-1/G |
TERT-BUTYL (4-(HYDROXYMETHYL)CYCLOHEXYL)CARBAMATE |
1334495-35-0 | 95% | 1g |
$225 | 2023-09-19 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01056730-1g |
tert-Butyl N-[4-(hydroxymethyl)cyclohexyl]carbamate |
1334495-35-0 | 98% | 1g |
¥1881.0 | 2023-03-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1515329-250mg |
Tert-butyl (4-(hydroxymethyl)cyclohexyl)carbamate |
1334495-35-0 | 95% | 250mg |
¥1321.00 | 2024-08-09 | |
Aaron | AR01B51Y-250mg |
tert-butyl N-[4-(hydroxymethyl)cyclohexyl]carbamate |
1334495-35-0 | 250mg |
$529.00 | 2025-02-13 | ||
AstaTech | AT15250-5/G |
TERT-BUTYL (4-(HYDROXYMETHYL)CYCLOHEXYL)CARBAMATE |
1334495-35-0 | 95% | 5g |
$675 | 2023-09-19 |
(4-Hydroxymethyl-cyclohexyl)-carbamic acid tert-butyl ester 関連文献
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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4. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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5. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
(4-Hydroxymethyl-cyclohexyl)-carbamic acid tert-butyl esterに関する追加情報
Introduction to (4-Hydroxymethyl-cyclohexyl)-carbamic acid tert-butyl ester (CAS No. 1334495-35-0)
(4-Hydroxymethyl-cyclohexyl)-carbamic acid tert-butyl ester, identified by its CAS number 1334495-35-0, is a significant compound in the field of pharmaceutical chemistry and drug development. This compound belongs to a class of derivatives that exhibit promising biological activities, making it a subject of considerable interest in recent scientific research. The structural features of this molecule, particularly the presence of a hydroxymethyl group and a tert-butyl ester moiety, contribute to its unique chemical properties and potential applications in medicinal chemistry.
The hydroxymethyl-cyclohexyl backbone of (4-Hydroxymethyl-cyclohexyl)-carbamic acid tert-butyl ester provides a flexible scaffold that can be modified to enhance binding affinity and selectivity in drug design. This structural motif has been explored in various contexts, including the development of enzyme inhibitors and receptor modulators. The cyclohexane ring introduces conformational diversity, allowing the molecule to adopt multiple shapes that may optimize interactions with biological targets. Such flexibility is often crucial for achieving high efficacy in pharmaceutical applications.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the behavior of (4-Hydroxymethyl-cyclohexyl)-carbamic acid tert-butyl ester with greater precision. These studies suggest that the compound may interact with specific amino acid residues in protein targets, potentially modulating enzymatic activity or signaling pathways. For instance, modifications to the hydroxymethyl group have been shown to influence hydrophobic interactions, while the tert-butyl ester moiety can enhance solubility and metabolic stability. Such insights are invaluable for designing next-generation therapeutics with improved pharmacokinetic profiles.
In the realm of drug discovery, (4-Hydroxymethyl-cyclohexyl)-carbamic acid tert-butyl ester has been investigated as a precursor for more complex molecules. Its ability to serve as a building block allows chemists to construct novel scaffolds with tailored properties. The tert-butyl ester group, in particular, is frequently employed in synthetic protocols due to its stability under various reaction conditions and ease of functionalization. This makes it an attractive choice for generating libraries of compounds for high-throughput screening.
One area where this compound has garnered attention is in the development of anti-inflammatory agents. Inflammatory processes involve complex networks of enzymes and signaling molecules, many of which are targeted by small-molecule drugs. The structural features of (4-Hydroxymethyl-cyclohexyl)-carbamic acid tert-butyl ester suggest that it may interfere with key pathways involved in inflammation, such as COX-2 inhibition or modulation of cytokine release. Preliminary studies have shown that derivatives of this compound exhibit anti-inflammatory effects in vitro, warranting further exploration.
Another promising application lies in the field of neurodegenerative diseases. Research indicates that dysregulation of certain enzymes and receptors contributes to conditions like Alzheimer's disease and Parkinson's disease. The ability of (4-Hydroxymethyl-cyclohexyl)-carbamic acid tert-butyl ester to interact with biological targets makes it a potential candidate for developing neuroprotective agents. Its cyclohexyl ring may facilitate binding to amyloid-beta plaques or other pathological markers associated with these diseases. Additionally, the hydroxymethyl group could be modified to enhance specificity and reduce off-target effects.
The synthesis of (4-Hydroxymethyl-cyclohexyl)-carbamic acid tert-butyl ester presents an interesting challenge for organic chemists due to its complex structure. However, modern synthetic methodologies have made it increasingly feasible to produce this compound in high yields and purity. Techniques such as Grignard reactions, nucleophilic substitutions, andesterifications are commonly employed in its preparation. Advances in catalysis have also enabled more efficient routes, reducing the need for hazardous reagents or harsh conditions.
From a regulatory perspective, (4-Hydroxymethyl-cyclohexyl)-carbamic acid tert-butyl ester must undergo rigorous testing to ensure safety and efficacy before being considered for clinical use. This involves comprehensive toxicological studies, pharmacokinetic assessments, and preclinical trials. The data generated from these experiments are critical for determining dosing regimens and identifying potential side effects. Regulatory agencies require thorough documentation to support the safe use of new chemical entities in therapeutic applications.
The role of computational tools cannot be overstated when it comes to understanding the behavior of (4-Hydroxymethyl-cyclohexyl)-carbamic acid tert-butyl ester. Molecular dynamics simulations and quantum mechanical calculations provide insights into how this compound interacts with biological targets at an atomic level. These predictions can guide experimental design by highlighting key interactions or conformational changes that may influence activity. Such interdisciplinary approaches are becoming increasingly integral to modern drug discovery efforts.
In conclusion, (4-Hydroxymethyl-cyclohexyl)-carbamic acid tert-butyl ester (CAS No. 1334495-35-0) is a versatile compound with significant potential in pharmaceutical research and development. Its unique structural features make it suitable for targeting various biological processes, including inflammation and neurodegeneration. Advances in synthetic chemistry, computational modeling, and regulatory science continue to expand its applications, positioning it as a valuable asset in the quest for novel therapeutics.
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